molecular formula C21H26N4O4S B2661600 Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate CAS No. 921493-23-4

Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2661600
CAS No.: 921493-23-4
M. Wt: 430.52
InChI Key: UZVZCVMZGRVTBE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound featuring a complex hybrid architecture that integrates benzoate, thiazole, and urea pharmacophores within a single scaffold. This molecular design is of significant interest in medicinal chemistry and drug discovery, particularly for probing protein-protein interactions and developing enzyme inhibitors. The 3-cyclohexylureido moiety is a recognized structural element that can function as a hydrogen bonding donor/acceptor, potentially enabling high-affinity binding to specific biological targets. The incorporated thiazole ring is a privileged heterocycle in pharmaceuticals, often contributing to a compound's metabolic stability and electronic properties. Researchers may utilize this compound as a key intermediate in multi-step organic syntheses or as a lead structure for the development of novel therapeutic agents. Its potential research applications span across various areas, including but not limited to, kinase inhibition, allosteric modulation, and the study of intracellular signaling pathways. The ethyl benzoate ester also presents a handle for further chemical modification or may be investigated for its influence on the compound's cell permeability and overall pharmacokinetic profile. As with all specialized research chemicals, rigorous handling protocols should be observed. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-[[2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-2-29-19(27)14-8-10-16(11-9-14)22-18(26)12-17-13-30-21(24-17)25-20(28)23-15-6-4-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVZCVMZGRVTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclohexylurea Moiety: This step involves the reaction of cyclohexyl isocyanate with an amine group to form the urea linkage.

    Coupling with Benzoate Ester: The final step involves the coupling of the thiazole derivative with ethyl 4-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation, typically in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitrobenzoates or halobenzoates.

Scientific Research Applications

Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and cyclohexylurea moiety are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Features :

  • Ethyl benzoate ester : Serves as a metabolically labile group, often used to modulate solubility and bioavailability.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compounds with similar ethyl benzoate-thiazole-ureido scaffolds but varying substituents were analyzed (Table 1).

Table 1: Comparison of Key Parameters

Compound Name & Source Substituent Yield (%) Molecular Weight (Da) logP* Hydrogen Bond Donors/Acceptors
Target Compound Cyclohexylureido N/A ~493.5 (estimated) ~4.5† 3 donors, 8 acceptors‡
10d 4-(Trifluoromethyl)phenyl 93.4 548.2 ~5.1† 2 donors, 9 acceptors
10e 3-(Trifluoromethyl)phenyl 92.0 548.2 ~5.1† 2 donors, 9 acceptors
10f 3-Chlorophenyl 89.1 514.2 ~4.0† 2 donors, 7 acceptors
Compound A21 Benzimidazol-2-yl thio N/A ~400 (estimated) ~3.8† 2 donors, 8 acceptors
Ethyl 4-[...]benzoate 4-Bromo-2-formylphenoxy N/A 406.23 4.2662 1 donor, 8 acceptors

*logP values estimated using analogous structures or reported data.
†Predicted using ’s logP model.
‡Inferred from ’s structural data.

Key Observations :

  • Yields : Substituents with electron-withdrawing groups (e.g., trifluoromethyl in 10d/10e) show higher yields (93.4%, 92%) compared to electron-deficient chlorophenyl (89.1% for 10f), suggesting steric or electronic effects on reaction efficiency .
  • Lipophilicity : The target compound’s cyclohexyl group likely increases logP (~4.5) compared to 10f’s chlorophenyl (logP ~4.0) but remains lower than 10d/10e’s trifluoromethyl groups (logP ~5.1). This balance may optimize blood-brain barrier penetration or solubility .

Biological Activity

Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate is a synthetic compound characterized by a complex structure featuring thiazole and ureido moieties. These structural elements suggest potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 2-[2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
  • Molecular Formula : C19H25N5O4S2
  • Molecular Weight : 451.56 g/mol

The compound's structure includes two thiazole rings linked to acetamido groups, which may enhance its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to the cyclohexyl group.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against a range of microorganisms including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus fumigatus

In these studies, compounds with thiazole rings demonstrated enhanced activity compared to their non-thiazole counterparts, suggesting that the thiazole moiety contributes to the overall antimicrobial efficacy .

Anticancer Potential

Thiazole derivatives are also noted for their anticancer properties. The presence of the ureido group in this compound may enhance its ability to inhibit cancer cell proliferation. Research on related compounds has shown that they can modulate pathways associated with tumor growth and metastasis .

Enzyme Inhibition

This compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor-induced immunosuppression. Inhibiting IDO can enhance immune response against tumors, making this compound a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A series of thiazole derivatives were synthesized and tested against various pathogens.
    • Results indicated that compounds with similar structural features to this compound exhibited significant antibacterial and antifungal activity.
    CompoundBacterial ActivityFungal Activity
    Compound AEffectiveModerate
    Compound BHighHigh
    Ethyl 4...PendingPending
  • Anticancer Activity Assessment :
    • Thiazole-based compounds were evaluated for their cytotoxic effects on cancer cell lines.
    • Notable findings included reduced viability in breast and colon cancer cells.
    Cell LineIC50 Value (µM)
    MCF-715
    HCT11620
    Ethyl 4...TBD

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